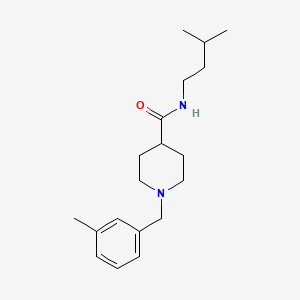
1-(3-methylbenzyl)-N-(3-methylbutyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylbenzyl)-N-(3-methylbutyl)-4-piperidinecarboxamide, commonly known as ABT-199, is a small molecule inhibitor of B-cell lymphoma-2 (BCL-2) protein. BCL-2 protein is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. ABT-199 binds to the hydrophobic groove of BCL-2 protein, thereby inhibiting its anti-apoptotic function. ABT-199 has shown promising results in preclinical and clinical studies, and it is currently being investigated as a potential treatment for various types of cancer.
Mecanismo De Acción
ABT-199 binds to the hydrophobic groove of 1-(3-methylbenzyl)-N-(3-methylbutyl)-4-piperidinecarboxamide protein, thereby inhibiting its anti-apoptotic function. 1-(3-methylbenzyl)-N-(3-methylbutyl)-4-piperidinecarboxamide protein plays a crucial role in promoting the survival of cancer cells by preventing apoptosis. By inhibiting 1-(3-methylbenzyl)-N-(3-methylbutyl)-4-piperidinecarboxamide protein, ABT-199 induces apoptosis in cancer cells, leading to their death. ABT-199 has been shown to be selective for 1-(3-methylbenzyl)-N-(3-methylbutyl)-4-piperidinecarboxamide protein, and it does not inhibit other anti-apoptotic proteins such as BCL-xL and MCL-1.
Biochemical and Physiological Effects:
ABT-199 has been shown to induce apoptosis in cancer cells that overexpress 1-(3-methylbenzyl)-N-(3-methylbutyl)-4-piperidinecarboxamide protein. This leads to the death of cancer cells, thereby inhibiting tumor growth. ABT-199 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, thereby enhancing their efficacy. In addition, ABT-199 has been shown to have minimal toxicity to normal cells, making it a promising therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABT-199 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its mechanism of action and efficacy in preclinical and clinical studies. However, ABT-199 also has some limitations for lab experiments. It is a highly potent inhibitor that requires careful handling and storage. It is also expensive, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on ABT-199. One area of research is to investigate its use in combination with other therapeutic agents for cancer treatment. ABT-199 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and it may enhance their efficacy when used in combination. Another area of research is to investigate its use in other types of cancer, such as solid tumors. ABT-199 has shown promising results in hematological malignancies, and it may have potential for use in other types of cancer. Finally, there is a need for further research on the mechanism of action of ABT-199, which may lead to the development of more potent and selective inhibitors of 1-(3-methylbenzyl)-N-(3-methylbutyl)-4-piperidinecarboxamide protein.
Métodos De Síntesis
ABT-199 can be synthesized using a multi-step synthetic route. The first step involves the formation of a piperidine ring by reacting 4-chloro-1-butanol with 3-methyl-2-butanone in the presence of sodium hydride. The resulting compound is then reacted with 3-methylbenzylamine to form the intermediate product. The final step involves the coupling of the intermediate product with 4-cyano-3-trifluoromethylphenylboronic acid in the presence of palladium catalyst to yield ABT-199.
Aplicaciones Científicas De Investigación
ABT-199 has been extensively studied for its potential use in the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), multiple myeloma, and non-Hodgkin's lymphoma. Preclinical studies have shown that ABT-199 selectively targets cancer cells that overexpress 1-(3-methylbenzyl)-N-(3-methylbutyl)-4-piperidinecarboxamide protein, while sparing normal cells. Clinical trials have demonstrated the efficacy of ABT-199 in inducing complete responses in patients with relapsed or refractory CLL.
Propiedades
IUPAC Name |
N-(3-methylbutyl)-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-15(2)7-10-20-19(22)18-8-11-21(12-9-18)14-17-6-4-5-16(3)13-17/h4-6,13,15,18H,7-12,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVIJJFSVQGEGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-N-(3-methylbutyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

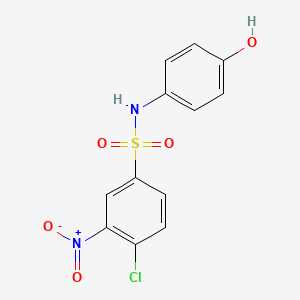
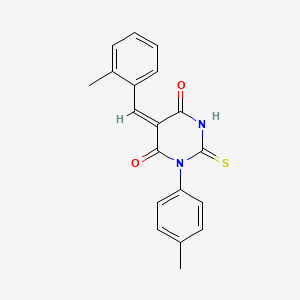
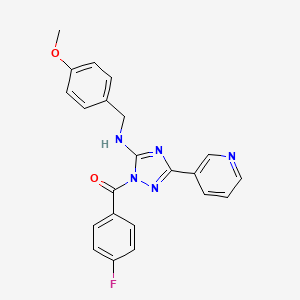
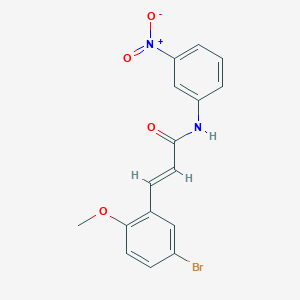
![2-tert-butyl-2-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B5113601.png)
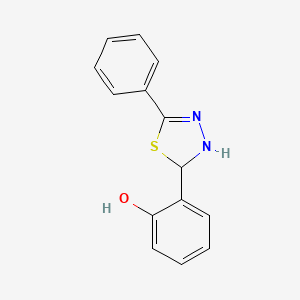
![1-(3-chloro-4-hydroxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5113609.png)
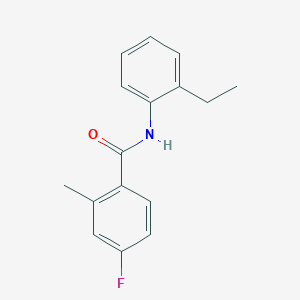
![2-({2-[2-(3-isopropylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5113624.png)
![N-(2-furylmethyl)-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5113631.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5113637.png)
![1-bicyclo[2.2.1]hept-2-yl-4-methylpiperazine](/img/structure/B5113648.png)
![2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5113651.png)
![methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5113678.png)